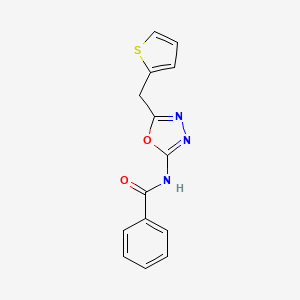

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-13(10-5-2-1-3-6-10)15-14-17-16-12(19-14)9-11-7-4-8-20-11/h1-8H,9H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFPSAMPWJLIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and benzamide groups. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene moiety can be introduced through a nucleophilic substitution reaction, and the benzamide group is typically added via an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce hydrazides.

Scientific Research Applications

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes.

Biology: It is studied for its interactions with biological targets and potential therapeutic effects.

Industry: The compound is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules, while the thiophene and benzamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents

Table 1: Key Structural and Functional Comparisons

Impact of Substituents on Physicochemical Properties

- Thiophene vs.

- Methylene Linkage : The thiophen-2-ylmethyl group in the target compound introduces conformational flexibility compared to rigid thiophen-2-yl (25), possibly optimizing binding pocket accommodation .

Biological Activity

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a thiophene ring, an oxadiazole ring, and a benzamide moiety, which together contribute to its diverse pharmacological properties.

Structure and Synthesis

The compound is synthesized through various methods that typically involve the cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole ring. The thiophene and benzamide groups are introduced through nucleophilic substitution and amide coupling reactions, respectively. This synthetic versatility allows for modifications that can enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of oxadiazole have been reported to exhibit cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .

- Anti-inflammatory Effects : There is emerging evidence that compounds containing oxadiazole and thiophene rings can modulate inflammatory pathways, although specific studies on this compound are still limited.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with multiple biological targets, influencing various biochemical pathways. For example:

- Cell Cycle Arrest : Some studies indicate that related compounds may induce cell cycle arrest in cancer cells at the G0-G1 phase.

- Apoptosis Induction : Flow cytometry assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and increasing p53 expression levels .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct advantages:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| N-(thiophen-2-yl)nicotinamide | Antimicrobial, anticancer | 10 - 20 |

| 2-(thiophen-2-yl)-1,3,4-oxadiazole | Anticancer | 5 - 15 |

| N-(5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole) | Moderate anticancer | 15 - 30 |

This compound stands out due to its unique combination of functional groups which may enhance its pharmacological profile compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxadiazole derivatives:

- Anticancer Studies : A study highlighted the cytotoxic effects of oxadiazole derivatives against MCF-7 and U-937 cell lines. The most active compounds exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .

- Antiviral Activity : Related compounds have been evaluated for their antiviral properties against dengue virus polymerase inhibitors. The findings suggest that modifications in the thiophene and oxadiazole structure can significantly enhance antiviral efficacy .

- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how these compounds bind to target proteins involved in cancer progression and inflammation .

Q & A

Advanced Research Question

- Substituent Effects : Introducing electron-withdrawing groups (e.g., bromo, trifluoromethyl) on the benzamide ring enhances stability and target binding. For instance, 4-bromo substitution improved inhibitory activity against Ca²⁺/calmodulin pathways .

- Thiophene vs. Phenyl : Replacing the thiophene moiety with phenyl groups reduces antimicrobial efficacy, as thiophene’s sulfur atom enhances interactions with microbial enzymes .

- Data-Driven Example : In a series of oxadiazole derivatives, N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (compound 26 ) showed superior bioactivity compared to non-halogenated analogs, attributed to enhanced electrophilicity .

What computational strategies are effective for predicting the compound’s binding affinity to therapeutic targets like GSK-3β or CYP51?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions. For example, the oxadiazole nitrogen (N3) forms hydrogen bonds with valine (135) in GSK-3β (bond length: 2.988 Å), stabilizing the complex .

- ADMET Predictions : Tools like Molinspiration assess compliance with Lipinski’s rules. The compound’s log P (~3.5–4.0) and molecular weight (<500 Da) suggest favorable pharmacokinetics .

- Case Study : VNI derivatives targeting fungal CYP51 were optimized via crystallographic analysis of Aspergillus fumigatus CYP51-inhibitor complexes, guiding substituent placement for enhanced binding .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question

- Experimental Variables : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). For example, antitumor activity in MCF-7 cells (IC₅₀: 12 µM) may differ from HeLa cells (IC₅₀: 25 µM) due to metabolic variations .

- Structural Confounders : Impurities in synthesis (e.g., residual solvents) can skew results. Validate purity via HPLC (>95% purity thresholds) and replicate assays .

- Statistical Approaches : Use ANOVA to compare datasets and identify outliers. For instance, a 15% yield variation in coupling reactions (e.g., 35% vs. 60% for similar derivatives) may reflect solvent polarity effects .

What in vitro assays are recommended for evaluating antimicrobial and anticancer properties?

Basic Research Question

- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HepG2, A549). Compounds inducing apoptosis (e.g., caspase-3 activation) or G2/M cell cycle arrest (flow cytometry) are prioritized .

- Mechanistic Follow-Up : Western blotting for p53 or Bcl-2 expression confirms pro-apoptotic pathways .

How does the oxadiazole ring’s electronic configuration contribute to stability and reactivity?

Basic Research Question

- Resonance Effects : The 1,3,4-oxadiazole ring’s conjugated π-system delocalizes electron density, enhancing thermal stability (decomposition >250°C) .

- Reactivity : The ring undergoes nucleophilic substitution at C2 (e.g., with amines) or oxidation to form sulfones (e.g., using H₂O₂) .

- Crystallography : SHELXL refinement of X-ray data confirms planarity (torsion angles <5°) and hydrogen-bonding networks critical for crystal packing .

What are the challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question

- Optimization Strategies :

- Solvent Selection : Replace THF with DMF for higher solubility in large-scale reactions (yield increase from 35% to 50%) .

- Catalyst Screening : Test Pd/C vs. Ni catalysts for coupling steps; Pd/C reduces byproducts (e.g., <5% hydrazine impurities) .

- Process Example : Scaling N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide synthesis from 1g to 100g batches required gradient recrystallization (ethanol/water) to maintain 95% HPLC purity .

How do spectroscopic techniques differentiate this compound from structurally similar analogs?

Basic Research Question

- ¹H NMR : Thiophene methylene protons appear as a singlet (~δ 4.8 ppm), distinct from phenyl analogs (δ 3.5–4.0 ppm for CH₂ groups) .

- ESI-MS : Molecular ion peaks at m/z 341.3 [M+H]⁺ confirm the molecular formula (C₁₅H₁₂N₃O₂S) .

- IR Spectroscopy : Absorbance at 1661 cm⁻¹ (C=O stretch) and 1510 cm⁻¹ (C=N stretch) distinguishes oxadiazole derivatives from thiadiazoles (~1590 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.